An In-depth Technical Guide to 5-Fluoro-6-hydroxypicolinic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Fluoro-6-hydroxypicolinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-6-hydroxypicolinic acid, a fluorinated pyridinecarboxylic acid derivative of significant interest in medicinal chemistry and materials science. Given the limited publicly available data on this specific molecule, this document leverages established knowledge of its parent compound, 6-hydroxypicolinic acid, to infer and predict its characteristics and reactivity. This approach, grounded in fundamental chemical principles, aims to provide a robust framework for researchers initiating work with this compound.
Core Chemical Properties and Structural Elucidation
5-Fluoro-6-hydroxypicolinic acid, with the CAS Number 1189757-55-8, is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at the 2-position, a hydroxyl group at the 6-position, and a fluorine atom at the 5-position. The presence of these functional groups imparts a unique combination of electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules.
Physicochemical Properties
Precise experimental data for 5-Fluoro-6-hydroxypicolinic acid is not extensively reported. However, we can extrapolate key properties from its non-fluorinated analog, 6-hydroxypicolinic acid, and consider the well-documented effects of fluorination.
| Property | 6-Hydroxypicolinic Acid (CAS: 19621-92-2) | Predicted for 5-Fluoro-6-hydroxypicolinic Acid | Rationale for Prediction |
| Molecular Formula | C₆H₅NO₃ | C₆H₄FNO₃ | Replacement of a hydrogen atom with a fluorine atom. |
| Molecular Weight | 139.11 g/mol [1][2][3][4] | 157.10 g/mol | Addition of the atomic mass of fluorine and subtraction of the atomic mass of hydrogen. |
| Melting Point | 270 °C (decomposes)[1][2][3][4] | Expected to be in a similar range, possibly slightly higher. | Fluorine substitution can influence crystal lattice energy and intermolecular interactions. |
| Boiling Point | 436.0 ± 45.0 °C (Predicted)[1][2] | Predicted to be in a similar range. | High boiling point is expected due to hydrogen bonding and polarity. |
| Acidity (pKa) | 3.29 ± 0.20 (Predicted)[3] | Expected to be slightly lower (more acidic). | The electron-withdrawing nature of the fluorine atom will increase the acidity of the carboxylic acid and the pyridinol proton. |
| Appearance | Light yellow to brown crystalline powder[3] | Expected to be a crystalline solid, likely off-white to light yellow. | Minor structural modifications are unlikely to drastically change the physical state or color. |
| Solubility | Sparingly soluble in water, soluble in DMSO and methanol. | Expected to have similar solubility, potentially with slightly increased solubility in polar aprotic solvents. | The introduction of fluorine can modulate solubility profiles. |
Tautomerism
A key feature of 6-hydroxypyridines is their existence in tautomeric equilibrium with the corresponding 2-pyridone form. This is also expected for 5-Fluoro-6-hydroxypicolinic acid. The equilibrium between the enol-like (hydroxypyridine) and keto-like (pyridone) forms is influenced by the solvent and pH. This tautomerism is crucial for its reactivity and chelating ability.[3]
Caption: Tautomeric equilibrium of 5-Fluoro-6-hydroxypicolinic acid.
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical approach would involve the carboxylation of a suitable fluorinated and hydroxylated pyridine precursor. A potential starting material would be 2-bromo-5-fluoro-6-hydroxypyridine. The synthesis of 6-hydroxypicolinic acid from 2-bromo-6-hydroxypyridine via a Grignard reaction followed by carboxylation with carbon dioxide has been reported and serves as an excellent template.[1]
Experimental Protocol (Adapted from the synthesis of 6-Hydroxypicolinic acid[1]):
-
Grignard Reagent Formation: To a solution of 2-bromo-5-fluoro-6-hydroxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, a solution of isopropylmagnesium chloride (i-PrMgCl) in THF is added dropwise. The reaction mixture is stirred at this temperature for a short period to ensure the formation of the Grignard reagent.
-
Lithiation: Subsequently, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise while maintaining the temperature below -20 °C. This step is crucial for the subsequent carboxylation.
-
Carboxylation: Dry carbon dioxide (gas or solid) is then introduced into the reaction mixture. The mixture is allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with water. The aqueous phase is separated, washed with an organic solvent like ethyl acetate, and then acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography.
Caption: Proposed synthesis of 5-Fluoro-6-hydroxypicolinic acid.
Expected Reactivity
The reactivity of 5-Fluoro-6-hydroxypicolinic acid will be dictated by its functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction.
-
Hydroxyl Group: The pyridinol hydroxyl group can be alkylated or acylated.
-
Pyridine Ring: The electron-deficient nature of the pyridine ring, further enhanced by the fluorine and carboxylic acid groups, will influence its susceptibility to nucleophilic aromatic substitution, although the ring is generally deactivated towards electrophilic substitution.
-
Chelation: The presence of the carboxylic acid and the hydroxyl group in proximity allows for the chelation of metal ions, a property that is well-documented for 6-hydroxypicolinic acid.[3] This makes it a promising ligand in coordination chemistry.
Spectroscopic Characterization (Predicted)
Spectroscopic data is essential for the confirmation of the structure of a newly synthesized compound. Based on the structure of 5-Fluoro-6-hydroxypicolinic acid and data from its non-fluorinated analog, the following spectral characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons on the pyridine ring, likely appearing as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electronic effects of the substituents. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >160 ppm). The carbon atoms attached to the fluorine and oxygen will also show characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom, and its chemical shift and coupling constants will provide valuable structural information.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid (typically in the 2500-3300 cm⁻¹ region), a strong C=O stretching vibration from the carbonyl group (around 1700-1725 cm⁻¹), and C-F stretching vibrations.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (157.10 g/mol ). Fragmentation patterns can provide further structural confirmation.
Applications in Drug Discovery and Materials Science
Picolinic acid derivatives are a well-established class of compounds with a wide range of biological activities and applications.[5] The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability.
Potential as Enzyme Inhibitors
Pyridine carboxylic acids are known to be scaffolds for the development of various enzyme inhibitors.[5] The chelating ability of 5-Fluoro-6-hydroxypicolinic acid suggests its potential as an inhibitor of metalloenzymes.
Role in Medicinal Chemistry
The pyridine core is a common motif in many approved drugs. The unique substitution pattern of 5-Fluoro-6-hydroxypicolinic acid makes it an attractive starting material for the synthesis of novel drug candidates. The fluorine atom can be strategically employed to modulate the physicochemical properties and improve the drug-like characteristics of a lead compound.
Coordination Chemistry and Materials Science
The ability of 6-hydroxypicolinic acid to act as a chelating ligand suggests that its fluorinated derivative will also form stable complexes with a variety of metal ions.[3] These metal complexes could have interesting catalytic, magnetic, or optical properties, making them relevant for materials science applications.
Safety and Handling
Specific safety data for 5-Fluoro-6-hydroxypicolinic acid is not available. Therefore, it should be handled with the same precautions as other potentially hazardous laboratory chemicals. Based on the safety data for related compounds like 6-hydroxypicolinic acid and 5-fluoropyridine-2-carboxylic acid, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and causes skin and eye irritation.[6]
In case of exposure:
-
Skin contact: Wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical attention.
Conclusion
5-Fluoro-6-hydroxypicolinic acid is a promising but currently under-characterized molecule with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and potential applications by drawing parallels with its well-studied analog, 6-hydroxypicolinic acid. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and utility of this intriguing compound. As more experimental data becomes available, a more refined understanding of its properties and reactivity will undoubtedly emerge.
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